molecular formula C10H19NO4 B8066133 3-(N-Boc-N-methyl-amino)butanoic acid

3-(N-Boc-N-methyl-amino)butanoic acid

Cat. No.: B8066133
M. Wt: 217.26 g/mol
InChI Key: XQHMMBUTUOAXHP-UHFFFAOYSA-N
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Description

3-(N-Boc-N-methyl-amino)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. The compound is of interest in various fields, including organic chemistry and pharmaceuticals, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-N-methyl-amino)butanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-N-methyl-amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted compounds depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(N-Boc-N-methyl-amino)butanoic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine, forming a stable carbamate linkage that prevents the amine from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHMMBUTUOAXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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